molecular formula C13H26N2O5 B12913439 1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide CAS No. 113788-70-8

1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B12913439
CAS No.: 113788-70-8
M. Wt: 290.36 g/mol
InChI Key: AMPRMQJPOQBXQE-UHFFFAOYSA-N
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Description

1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide is a complex organic compound with the molecular formula C13H26N2O5 It is known for its unique structure, which includes a pyrrolidine ring substituted with multiple hydroxyl groups and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide with 1,3,4-trihydroxybutan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .

Mechanism of Action

The mechanism of action of 1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups play a crucial role in its binding to target molecules, influencing various biochemical processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activities and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide stands out due to its unique combination of hydroxyl and carboxamide groups, which confer distinct chemical and biological properties. Its specific structure allows for versatile applications and interactions that are not observed in similar compounds .

Properties

CAS No.

113788-70-8

Molecular Formula

C13H26N2O5

Molecular Weight

290.36 g/mol

IUPAC Name

1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C13H26N2O5/c1-12(2)5-8(13(3,4)15(12)20)11(19)14-9(6-16)10(18)7-17/h8-10,16-18,20H,5-7H2,1-4H3,(H,14,19)

InChI Key

AMPRMQJPOQBXQE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(N1O)(C)C)C(=O)NC(CO)C(CO)O)C

Origin of Product

United States

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